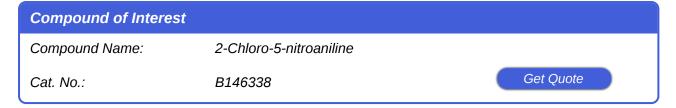


Solubility of 2-Chloro-5-nitroaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2-chloro-5-nitroaniline** in a range of common organic solvents. The data and methodologies presented herein are critical for professionals involved in the synthesis, purification, formulation, and overall development of drug candidates and other chemical products where **2-chloro-5-nitroaniline** is a key intermediate.

Quantitative Solubility Data

The solubility of **2-chloro-5-nitroaniline** has been experimentally determined in twelve organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) of **2-chloro-5-nitroaniline** in these solvents at temperatures ranging from 278.15 K to 318.15 K.[1][2] The data indicates that solubility increases with a rise in temperature across all tested solvents.[1][2]

At any given temperature, the mole fraction solubility of **2-chloro-5-nitroaniline** was found to be highest in N-methylpyrrolidone (NMP) and lowest in isopropanol.[2] The general order of decreasing solubility at a constant temperature is: NMP > acetone > 2-butanone > 1,4-dioxane > ethyl acetate > acetonitrile > toluene > ethanol > n-propanol > methanol > 1-butanol > isopropanol.[1][2]



Solvent	Temperature (K)	Mole Fraction Solubility (10²x)
Methanol	278.15	0.489
283.15	0.583	
288.15	0.694	_
293.15	0.826	
298.15	0.983	
303.15	1.171	
308.15	1.394	
313.15	1.658	
318.15	1.971	
Ethanol	278.15	0.531
283.15	0.625	_
288.15	0.735	_
293.15	0.865	_
298.15	1.019	_
303.15	1.199	
308.15	1.414	
313.15	1.666	_
318.15	1.964	
n-Propanol	278.15	0.389
283.15	0.463	
288.15	0.551	_
293.15	0.658	_
298.15	0.785	_
		_



303.15	0.938	
308.15	1.121	-
313.15	1.339	-
318.15	1.597	-
Isopropanol	278.15	0.299
283.15	0.358	
288.15	0.428	_
293.15	0.514	_
298.15	0.617	
303.15	0.741	-
308.15	0.890	-
313.15	1.069	-
318.15	1.282	-
1-Butanol	278.15	0.342
283.15	0.406	
288.15	0.482	-
293.15	0.574	-
298.15	0.683	-
303.15	0.814	-
308.15	0.970	-
313.15	1.156	-
318.15	1.378	-
Acetonitrile	278.15	1.056
283.15	1.229	
		=



288.15	1.430	_
293.15	1.664	_
298.15	1.939	_
303.15	2.261	_
308.15	2.640	_
313.15	3.086	_
318.15	3.612	_
Acetone	278.15	2.029
283.15	2.348	
288.15	2.716	_
293.15	3.143	_
298.15	3.639	_
303.15	4.215	_
308.15	4.886	_
313.15	5.669	_
318.15	6.582	_
2-Butanone	278.15	1.802
283.15	2.091	
288.15	2.425	_
293.15	2.812	_
298.15	3.262	_
303.15	3.785	_
308.15	4.394	_
313.15	5.103	_
		_



318.15	5.928	
Ethyl Acetate	278.15	1.218
283.15	1.411	
288.15	1.635	_
293.15	1.895	_
298.15	2.196	_
303.15	2.546	_
308.15	2.954	_
313.15	3.428	_
318.15	3.980	_
1,4-Dioxane	278.15	1.583
283.15	1.821	
288.15	2.093	-
293.15	2.404	-
298.15	2.760	_
303.15	3.168	_
308.15	3.636	_
313.15	4.173	_
318.15	4.790	_
Toluene	278.15	0.581
283.15	0.686	
288.15	0.811	_
293.15	0.957	_
298.15	1.129	_
-		_



303.15 1.332 308.15 1.571 313.15 1.851 318.15 2.181 N-Methylpyrrolidone 278.15 2.261 283.15 2.718 288.15 3.269 293.15 3.931 298.15 4.729 303.15 5.690 308.15 6.848 313.15 8.241 318.15 9.919			_
313.15 1.851 318.15 2.181 N-Methylpyrrolidone 278.15 2.261 283.15 2.718 288.15 3.269 293.15 3.931 298.15 4.729 303.15 5.690 308.15 6.848 313.15 8.241	303.15	1.332	
318.15 2.181 N-Methylpyrrolidone 278.15 2.261 283.15 2.718 288.15 3.269 293.15 3.931 298.15 4.729 303.15 5.690 308.15 6.848 313.15 8.241	308.15	1.571	
N-Methylpyrrolidone 278.15 2.261 283.15 2.718 288.15 3.269 293.15 3.931 298.15 4.729 303.15 5.690 308.15 6.848 313.15 8.241	313.15	1.851	
283.15 2.718 288.15 3.269 293.15 3.931 298.15 4.729 303.15 5.690 308.15 6.848 313.15 8.241	318.15	2.181	
288.15 3.269 293.15 3.931 298.15 4.729 303.15 5.690 308.15 6.848 313.15 8.241	N-Methylpyrrolidone	278.15	2.261
293.15 3.931 298.15 4.729 303.15 5.690 308.15 6.848 313.15 8.241	283.15	2.718	
298.15 4.729 303.15 5.690 308.15 6.848 313.15 8.241	288.15	3.269	
303.15 5.690 308.15 6.848 313.15 8.241	293.15	3.931	
308.15 6.848 313.15 8.241	298.15	4.729	
313.15 8.241	303.15	5.690	
	308.15	6.848	
318.15 9.919	313.15	8.241	
	318.15	9.919	

Experimental Protocol for Solubility Determination

The following methodology outlines the isothermal saturation method used to obtain the quantitative solubility data presented above.

1. Materials:

- Solute: **2-Chloro-5-nitroaniline** (purity > 99.0%).
- Solvents: Methanol, ethanol, n-propanol, isopropanol, 1-butanol, acetonitrile, acetone, 2-butanone, ethyl acetate, 1,4-dioxane, toluene, and N-methylpyrrolidone (all of analytical grade).

2. Apparatus:

• Jacketed glass vessel (100 mL) equipped with a magnetic stirrer.



- Water bath with a temperature controller (accuracy of ±0.05 K).
- High-Performance Liquid Chromatography (HPLC) system.
- Analytical balance (accuracy of ±0.1 mg).

3. Procedure:

- An excess amount of **2-chloro-5-nitroaniline** is added to a known mass of the selected solvent in the jacketed glass vessel.
- The mixture is continuously stirred at a constant temperature, maintained by the water bath, for at least 24 hours to ensure that equilibrium is reached.
- After stirring, the solution is allowed to stand undisturbed for at least 8 hours to allow for the sedimentation of undissolved solid particles.
- A sample of the supernatant is carefully withdrawn using a preheated or precooled syringe to match the experimental temperature.
- The collected sample is immediately filtered through a 0.45 µm syringe filter into a preweighed vial.
- The mass of the collected filtrate is determined using the analytical balance.
- The filtered sample is then diluted with the respective solvent for analysis.

4. Analysis:

- The concentration of 2-chloro-5-nitroaniline in the diluted sample is determined using a calibrated HPLC system.
- The mole fraction solubility is then calculated from the measured concentration and the masses of the solute and solvent.

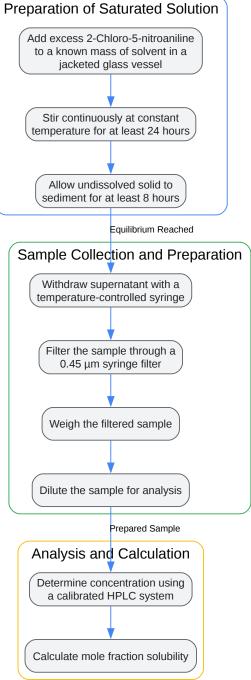
Visualization of Experimental Workflow



The following diagram illustrates the key steps in the experimental determination of the solubility of **2-chloro-5-nitroaniline** using the isothermal saturation method.

Preparation of Saturated Solution

Workflow for Isothermal Saturation Solubility Determination



Click to download full resolution via product page

Caption: Workflow for Isothermal Saturation Solubility Determination.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Solubility of 2-Chloro-5-nitroaniline in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146338#solubility-of-2-chloro-5-nitroaniline-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com